molecular formula C5H10 B1627130 Cyclopentane-d9 CAS No. 80862-68-6

Cyclopentane-d9

Cat. No.: B1627130
CAS No.: 80862-68-6
M. Wt: 79.19 g/mol
InChI Key: RGSFGYAAUTVSQA-LOFGRQECSA-N
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Description

Cyclopentane-d9 is a deuterated form of cyclopentane, where all hydrogen atoms are replaced with deuterium atoms. This compound is represented by the molecular formula C5D9H and has a molecular weight of 79.19 g/mol . This compound is primarily used as a stable isotope-labeled compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentane-d9 can be synthesized through the deuteration of cyclopentane. One common method involves the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and elevated temperatures to ensure complete deuteration .

Industrial Production Methods: In an industrial setting, this compound can be produced by the continuous depolymerization and hydrogenation of dicyclopentadiene in the presence of deuterium gas. This method allows for the large-scale production of this compound with high isotopic purity .

Chemical Reactions Analysis

Types of Reactions: Cyclopentane-d9 undergoes various chemical reactions similar to its non-deuterated counterpart, cyclopentane. These reactions include:

    Oxidation: this compound can be oxidized to form cyclopentanone or other oxygenated derivatives.

    Reduction: It can be reduced to form cyclopentanol or other reduced products.

    Substitution: this compound can undergo substitution reactions where one or more deuterium atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclopentane-d9 is widely used in scientific research due to its unique isotopic properties. Some of its applications include:

Mechanism of Action

Cyclopentane-d9 can be compared with other deuterated cycloalkanes such as cyclopentane-d10 and cyclohexane-d12. These compounds share similar isotopic labeling but differ in their ring size and hydrogen-to-deuterium ratio. This compound is unique due to its specific deuterium content and the resulting isotopic effects on chemical reactions .

Comparison with Similar Compounds

  • Cyclopentane-d10
  • Cyclohexane-d12
  • Cyclopropane-d6

Cyclopentane-d9 stands out for its specific applications in research and industry, providing valuable insights into reaction mechanisms and metabolic pathways.

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5-nonadeuteriocyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10/c1-2-4-5-3-1/h1-5H2/i1D,2D2,3D2,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSFGYAAUTVSQA-LOFGRQECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584361
Record name (1,1,2,2,3,3,4,4,5-~2~H_9_)Cyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

79.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80862-68-6
Record name (1,1,2,2,3,3,4,4,5-~2~H_9_)Cyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 80862-68-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentane-d9
Reactant of Route 2
Cyclopentane-d9
Reactant of Route 3
Cyclopentane-d9
Reactant of Route 4
Cyclopentane-d9
Reactant of Route 5
Cyclopentane-d9
Reactant of Route 6
Cyclopentane-d9

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